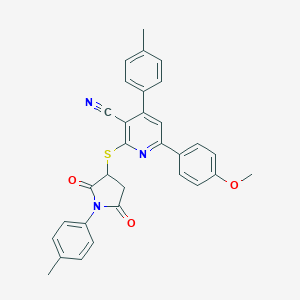
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TTA-1 and has been found to possess several unique properties that make it a promising candidate for various research studies.
作用機序
The mechanism of action of TTA-1 involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates several proteins involved in various cellular processes. Inhibition of CK2 activity by TTA-1 leads to the modulation of several cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TTA-1 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTA-1 has also been found to induce apoptosis in cancer cells. In addition, TTA-1 has been shown to modulate the activity of several signaling pathways involved in cancer development and progression.
実験室実験の利点と制限
TTA-1 has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit CK2 activity, which makes it a promising candidate for cancer research. However, TTA-1 has some limitations, including its solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research of TTA-1. One potential direction is the development of TTA-1 analogs that possess improved solubility and potency. Another potential direction is the study of TTA-1 in combination with other cancer therapies. Furthermore, the potential use of TTA-1 in other diseases, such as neurodegenerative diseases, is also an area of future research.
合成法
The synthesis of TTA-1 involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzoyl chloride, and 2-aminobenzophenone in the presence of a base and a catalyst. The reaction proceeds through a series of steps, leading to the formation of TTA-1. This synthesis method has been optimized to yield high purity and high-quality TTA-1.
科学的研究の応用
TTA-1 has been extensively studied for its potential applications in scientific research. It has been found to possess several unique properties that make it a promising candidate for various research studies. TTA-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis. This inhibition of CK2 activity has been found to have several potential applications in cancer research.
特性
分子式 |
C30H28N2O3 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
2-amino-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O3/c1-19-11-13-21(14-12-19)29(34)28-26(20-15-17-23(35-2)18-16-20)27-24(9-6-10-25(27)33)32(30(28)31)22-7-4-3-5-8-22/h3-5,7-8,11-18,26H,6,9-10,31H2,1-2H3 |
InChIキー |
JXAYBLWXLRIJNB-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)